3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide
Overview
Description
The compound 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide is a complex organic molecule that features a combination of pyridine, oxadiazole, and amide functional groups
Scientific Research Applications
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide typically involves multi-step organic reactions. The starting materials often include 6-methyl-2-oxo-1,2-dihydropyridine, 1,2,4-oxadiazole, and 3-methylpyridine derivatives. The key steps in the synthesis may involve:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling reactions: The oxadiazole intermediate is then coupled with the pyridine derivative using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Amidation: The final step involves the formation of the amide bond, which can be facilitated by using amide coupling reagents like HATU or PyBOP.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of 3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Other oxadiazole derivatives : These compounds share the oxadiazole ring but differ in other substituents.
Uniqueness
3-{3-[6-Methyl-2-oxo-1-(propan-2-YL)-1,2-dihydropyridin-3-YL]-1,2,4-oxadiazol-5-YL}-N-(3-methylpyridin-2-YL)propanamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(6-methyl-2-oxo-1-propan-2-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methylpyridin-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12(2)25-14(4)7-8-15(20(25)27)19-23-17(28-24-19)10-9-16(26)22-18-13(3)6-5-11-21-18/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYSUUXKHDADPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(N(C3=O)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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